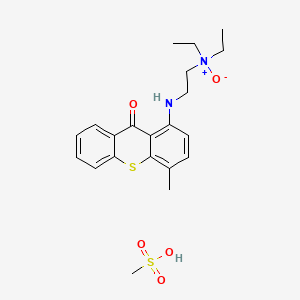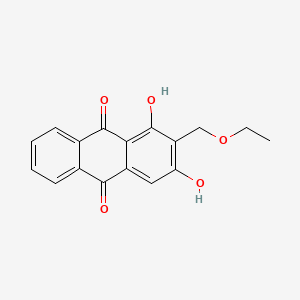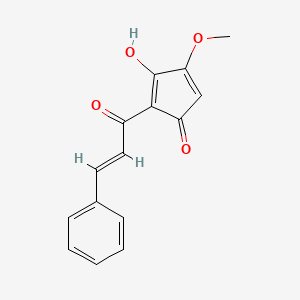
Lumequic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Lumequic acid can be synthesized through the elongation of shorter fatty acids using specific enzymes or chemical catalysts. The process typically involves the addition of carbon units to the fatty acid chain, resulting in the formation of a very long-chain fatty acid .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods, such as microbial fermentation, where microorganisms are engineered to produce the desired fatty acid. This method is preferred due to its efficiency and sustainability .
化学反応の分析
Types of Reactions: Lumequic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form shorter-chain fatty acids and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of saturated fatty acids.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Shorter-chain fatty acids, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
科学的研究の応用
Lumequic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of very long-chain fatty acids.
Biology: this compound is studied for its role in cellular processes, such as membrane structure and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic disorders.
Industry: this compound is used in the production of biodegradable plastics and other sustainable materials.
作用機序
The mechanism of action of lumequic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It interacts with various molecular targets, including membrane proteins and enzymes, affecting cellular signaling pathways and metabolic processes .
類似化合物との比較
Arachidic acid: A saturated very long-chain fatty acid with 20 carbon atoms.
Behenic acid: A saturated very long-chain fatty acid with 22 carbon atoms.
Lignoceric acid: A saturated very long-chain fatty acid with 24 carbon atoms.
Uniqueness of Lumequic Acid: this compound is unique due to its specific chain length and the presence of a double bond, which distinguishes it from other very long-chain fatty acids. This structural uniqueness imparts distinct physical and chemical properties, making it valuable for various applications .
特性
CAS番号 |
67329-09-3 |
|---|---|
分子式 |
C30H58O2 |
分子量 |
450.8 g/mol |
IUPAC名 |
(Z)-triacont-21-enoic acid |
InChI |
InChI=1S/C30H58O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h9-10H,2-8,11-29H2,1H3,(H,31,32)/b10-9- |
InChIキー |
QXYCISFUJXCMSU-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(=O)O |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCCCCCCCC(=O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(=O)O |
外観 |
Solid powder |
melting_point |
60.8-61.2°C |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lumequeic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(1S,6S,12R,14S)-9,14-Dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one](/img/structure/B1675373.png)
